molecular formula C34H32BF3N6O3 B609839 Olaparib-bodipy FL CAS No. 1380359-84-1

Olaparib-bodipy FL

カタログ番号: B609839
CAS番号: 1380359-84-1
分子量: 640.5 g/mol
InChIキー: IGUTVNUEFKPBGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オラパリブ-ボジピ FL は、ポリ(ADPリボース)ポリメラーゼ(PARP)阻害剤であるオラパリブと蛍光色素であるボジピ FL の特性を組み合わせた化合物です。この組み合わせにより、PARP 酵素を標的にし、画像化目的で蛍光シグナルを提供するという二重の機能が可能になります。 オラパリブは、特に BRCA 変異癌の治療において、癌治療に用いられることが知られており、ボジピ FL は蛍光ベースの画像化技術で広く用いられています .

準備方法

合成経路と反応条件

オラパリブの合成には、4-[(3-[(4-シクロプロピルカルボニル)ピペラジン-1-イル]カルボニル)-4-フルオロフェニル]メチル(2H)フタラジン-1-オンなどの中間体の調製から始まるいくつかの段階が含まれます。この中間体は、特定の条件下でボジピ FL と反応して、オラパリブ-ボジピ FL を形成します。 反応には通常、アミド溶媒とヒドラジンの使用が含まれます .

工業的生産方法

オラパリブ-ボジピ FL の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 工業的方法の利点のいくつかは、毒性の低い化合物の使用と収率の向上です .

化学反応の分析

PARP Enzyme Inhibition

Olaparib-BODIPY FL retains PARP1/2 inhibitory activity, with competitive binding assays demonstrating:

ParameterValueSource
PARP1 IC₅₀14 ± 1.2 nM
Target affinity (Kd)~12.2 nM
  • Mechanism : Competes with NAD⁺ for the PARP catalytic domain, confirmed by fluorescence anisotropy assays .

  • Blocking Studies : Pre-treatment with unlabeled olaparib reduces nuclear uptake by >90%, confirming specificity .

Subcellular Dynamics

  • Uptake Kinetics :

    • Perinuclear half-life : 21.2 minutes (vs. 1.18 minutes for Olaparib-BODIPY 650) .

    • Nuclear retention : Sustained binding due to high PARP1 affinity, with a nuclear clearance half-life of 1.36 hours .

CompartmentUptake Half-LifeClearance Half-Life
Perinuclear (ER)21.2 min~12.8 min
Nuclear8.27 min1.36 hr
  • Permeability : 10-fold higher than Olaparib-BODIPY 650 due to optimal clogP (4.0 vs. 6.0) .

Real-Time Imaging

  • Methodology :

    • Cells incubated with 1 µM this compound show rapid nuclear accumulation (t₁/₂ = 71 seconds) .

    • Wash-out : Non-specific ER signal disappears within 5 minutes, while nuclear signal persists .

ApplicationFindingSource
Drug-target engagementAnisotropy microscopy measures PARP occupancy in vivo
DNA damage responseCorrelates with γH2AX foci in PARP inhibitor-treated tumors

Stability and Metabolic Considerations

  • In Vivo Stability : Minimal defluorination observed in PET analogs (e.g., ¹⁸F-PARPi-FL) .

  • Biodistribution : Preferential tumor uptake (tumor-to-muscle ratio = 3.8) with blocking reducing SUV by 91% .

Comparative Analysis with Analogues

ProbeclogPMW (g/mol)PARP1 IC₅₀Permeability
This compound4.064014 nMHigh
Olaparib-BODIPY 6506.089592 nMLow
Olaparib-SiR-COOH3.74822100 nMModerate

科学的研究の応用

Molecular Imaging Applications

Olaparib-Bodipy FL serves as a powerful imaging agent for visualizing PARP activity in vivo. Its applications include:

  • Real-Time Imaging : The compound allows researchers to observe drug-target interactions in real-time using multiphoton fluorescence anisotropy microscopy. This technique measures the mobility of the fluorophore, providing insights into binding states and target engagement at subcellular resolution .
  • Tumor Localization : Studies have demonstrated that this compound accumulates significantly in tumor tissues, such as glioblastomas, enabling precise localization during imaging procedures. For instance, tumor-to-brain ratios greater than 10 were reported in glioblastoma xenografts .
  • Dose-Dependent Effects : Research indicates that higher doses of olaparib lead to increased DNA damage response markers, which can be tracked using this imaging agent. For example, a study showed a marked increase in DNA damage foci following treatment with 100 mg/kg olaparib .

Pharmacodynamics and Efficacy Studies

The compound's ability to visualize cellular responses to olaparib treatment provides valuable data on its pharmacodynamics:

  • Single Cell Resolution : Using this compound, researchers can assess the pharmacodynamic responses at the single-cell level. This capability is crucial for understanding how different cells within a tumor respond to treatment, particularly regarding PARP inhibition and subsequent DNA damage repair mechanisms .
  • Toxicity Assessments : In vitro studies have shown differential toxicity profiles of this compound compared to olaparib alone. For example, MTT assays indicated that both compounds were more toxic to certain cell lines (U251) than others (U87), highlighting their potential use in tailoring treatments based on specific tumor characteristics .

Case Studies and Experimental Findings

Several studies illustrate the practical applications of this compound:

  • In Vivo Imaging of Tumors : One study utilized this compound to image oral squamous cell carcinoma tumors topically, demonstrating its feasibility as an imaging tool for monitoring treatment responses .
  • Pharmacokinetic Analysis : A detailed pharmacokinetic analysis revealed that effective tumor regression correlated with prolonged exposure times above the half-maximal inhibitory concentration (IC50) for olaparib, emphasizing the importance of dosing strategies .
  • Comparative Studies with Other Agents : Research comparing this compound with other imaging agents like 18F-FDG showed superior specificity for PARP1-expressing cells, indicating its potential for more accurate assessments of PARP activity during treatment .

Future Directions and Research Opportunities

The applications of this compound are expanding as researchers explore its potential in various domains:

  • Combination Therapies : Investigating its efficacy in combination with other therapeutic agents could enhance treatment outcomes for resistant cancer types.
  • Personalized Medicine : Utilizing this compound for real-time monitoring could facilitate personalized treatment approaches based on individual tumor responses.
  • Development of New Probes : Ongoing research into activatable versions of BODIPY dyes may lead to even more selective imaging agents that respond to specific cellular environments or stimuli .

作用機序

オラパリブ-ボジピ FL は、DNA 修復に重要な役割を果たす PARP 酵素を阻害することによって効果を発揮します。これらの酵素を阻害することで、オラパリブ-ボジピ FL は癌細胞に DNA 損傷を引き起こし、細胞死をもたらします。 ボジピ FL の蛍光成分により、細胞内での化合物の分布と標的結合を視覚化することができます .

類似の化合物との比較

類似の化合物

    オラパリブ: 癌治療に使用される PARP 阻害剤。

    ルカパリブ: 同様の用途を持つ別の PARP 阻害剤。

    ニラパリブ: 卵巣癌の治療に使用される PARP 阻害剤。

独自性

オラパリブ-ボジピ FL は、PARP 酵素を標的にし、画像化のための蛍光シグナルを提供するという二重の機能があるため、ユニークです。 この組み合わせにより、他の PARP 阻害剤では不可能な、化合物の分布と標的結合をリアルタイムで視覚化することができます .

類似化合物との比較

Similar Compounds

    Olaparib: A PARP inhibitor used in cancer therapy.

    Rucaparib: Another PARP inhibitor with similar applications.

    Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.

Uniqueness

Olaparib-bodipy FL is unique due to its dual functionality of targeting PARP enzymes and providing a fluorescent signal for imaging. This combination allows for real-time visualization of the compound’s distribution and target engagement, which is not possible with other PARP inhibitors .

生物活性

Olaparib-BODIPY FL is a novel compound that combines the PARP inhibitor olaparib with the BODIPY FL dye, enhancing its utility in molecular imaging and therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its pharmacodynamics, cellular uptake, and therapeutic efficacy.

Overview of Olaparib and BODIPY FL

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), primarily used in treating cancers with BRCA1 or BRCA2 mutations. It exploits DNA repair deficiencies in these tumors, leading to increased DNA damage and cell death. BODIPY FL is a fluorescent dye known for its high cell permeability and stability, making it an excellent candidate for imaging applications.

Pharmacological Properties

The combination of olaparib with BODIPY FL enhances the drug's imaging capabilities without significantly altering its binding affinity to PARP. Table 1 summarizes key pharmacological properties of Olaparib and its BODIPY conjugates.

Property Olaparib This compound Olaparib-BODIPY 650
Molecular Weight (g/mol)434640895
Log P (clogP)1.24.06.0
PARP EC50 (nM)4.4 ± 1.014 ± 1.292 ± 45
Excitation/Emission (nm)N/A502 / 510646 / 660
Nuclear Uptake Half-Life (1 μM)1.14 min8.27 minN/A
Perinuclear Clearance Half-Life~1.36 hr~12.8 minN/A

Cellular Uptake and Imaging Studies

In vitro studies have demonstrated that this compound exhibits significant cellular uptake, particularly in cancer cells expressing high levels of PARP1. The compound's rapid washout from the endoplasmic reticulum (ER) compared to its retention in the nucleus allows for effective imaging of PARP activity in real-time.

Case Study: Single-Cell Imaging

A study using single-cell imaging techniques highlighted the pharmacodynamic effects of this compound on DNA damage response in various cancer cell lines. Cells treated with increasing concentrations of olaparib showed a dose-dependent increase in DNA double-strand breaks (DSBs), measured by the accumulation of 53BP1 foci within the nucleus.

  • Findings:
    • The half-maximal pharmacodynamic response (PD50) varied significantly across cell lines, indicating differing sensitivities to olaparib.
    • For instance, the A2780 ovarian cancer cell line exhibited a high EC50 value but a low PD50 value, suggesting that while it requires higher concentrations for cell kill, it shows early signs of DSB formation at lower doses.

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated that this compound can effectively visualize tumor dynamics and monitor treatment responses. In one experiment involving A2780 xenograft-bearing mice:

  • Mice were treated with therapeutic doses of olaparib.
  • Imaging before and after treatment showed a significant drop in tumor-to-muscle ratios, indicating effective tumor targeting and retention.

特性

IUPAC Name

4-[[3-[4-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoyl]piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32BF3N6O3/c1-21-17-22(2)43-31(21)20-25-9-8-24(44(25)35(43,37)38)10-12-32(45)41-13-15-42(16-14-41)34(47)28-18-23(7-11-29(28)36)19-30-26-5-3-4-6-27(26)33(46)40-39-30/h3-9,11,17-18,20H,10,12-16,19H2,1-2H3,(H,40,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUTVNUEFKPBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32BF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380359-84-1
Record name Olaparib-bodipy FL
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380359841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olaparib-bodipy FL
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLAPARIB-BODIPY FL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX54372EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Parpi-FL is a fluorescently labeled small-molecule inhibitor that specifically binds to Poly(ADP-ribose) polymerase 1 (PARP1). [, , ] PARP1 is a nuclear enzyme overexpressed in certain cancer cells, playing a crucial role in DNA repair and tumor survival. [, ] By binding to PARP1, Parpi-FL inhibits its activity, potentially leading to impaired DNA repair and ultimately tumor cell death. [, ]

ANone: While the provided research papers focus on Parpi-FL's application as an imaging agent, they don't delve into its detailed structural characterization. More specific information about its molecular formula, weight, and spectroscopic data may require consulting the compound's synthesis protocol or manufacturer information.

A: Yes, preclinical and clinical studies highlight the potential of Parpi-FL-based optical imaging for early cancer detection and delineation, particularly in oral, esophageal, and oropharyngeal cancers. [, , ]

A: Studies have shown significantly higher uptake of Parpi-FL in tumor cells compared to normal cells, attributed to the overexpression of PARP1 in various cancers. [, , ]

A: Research indicates that while Parpi-FL uptake is inherently selective, it increases in response to DNA damage, such as that induced by radiation therapy. This suggests its potential for monitoring radiation treatment response. []

A: Yes, research has explored the feasibility of using Parpi-FL in intraoperative settings for real-time tumor margin assessment. A topical staining protocol demonstrated high sensitivity and specificity in identifying tumor margins in fresh oral cancer tissues. []

ANone: Parpi-FL offers several advantages:

  • Molecular Specificity: Targets PARP1, overexpressed in many cancers, enhancing detection accuracy. [, ]
  • Real-time Imaging: Enables immediate visualization of tumor margins during surgery. []
  • Topical Application: Allows for non-invasive imaging in accessible cancers like oral cancer. [, ]
  • Improved Diagnostic Accuracy: Combining Parpi-FL fluorescence with reflectance confocal microscopy enhances the detection of certain cancers, such as basal cell carcinoma. [, ]

ANone: Yes, research has investigated Parpi-FL's potential in other cancer types, including:

  • Basal Cell Carcinoma: Demonstrated improved detection with combined fluorescence and reflectance contrast. [, ]
  • Cervical Cancer: Showed potential for identifying tumor cells during colposcopy procedures. [, ]
  • Small Cell Lung Cancer: Nanoemulsion-encapsulated Parpi-FL effectively delineated subcutaneous xenografts in mouse models. []
  • Glioblastoma: Investigated for optical and PET imaging of PARP1 in glioblastoma models. [, ]
  • Melanoma: PARP1 expression in melanocytic lesions was studied for potential Parpi-FL based molecular diagnosis. []

ANone: Nanoemulsion encapsulation of Parpi-FL has been shown to:

  • Increase blood half-life: Improves the pharmacokinetic profile and extends its circulation time. []
  • Enhance tumor targeting: Allows for passive accumulation in tumors due to the enhanced permeability and retention effect. []
  • Improve therapeutic efficacy: Enhances drug delivery to the tumor site, potentially increasing treatment efficacy. []

ANone: While the provided research primarily focuses on imaging applications, various analytical techniques can be employed to characterize and quantify Parpi-FL, including:

    ANone: Although the research provided focuses on Parpi-FL as an imaging agent, resistance mechanisms are relevant to its parent compound, olaparib, which is a PARP inhibitor. Resistance mechanisms to PARP inhibitors can include:

      ANone: PARP1 overexpression is frequently observed in various cancer types and is often associated with:

        A: Yes, preclinical studies have explored the feasibility of using Parpi-FL for fluorescence-guided surgery in mouse models of oral cancer. [] The specific fluorescence emitted by Parpi-FL when bound to PARP1 allows surgeons to visualize tumor margins in real-time, potentially enabling more precise tumor resection.

        試験管内研究製品の免責事項と情報

        BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。